Methyl 2-amino-3-(3,4-difluorophenyl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3,4-difluorophenyl)propanoate typically involves the esterification of 3,4-difluorophenylalanine. One common method includes the reaction of 3,4-difluorophenylalanine with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3,4-difluorophenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-amino-3-(3,4-difluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The presence of fluorine atoms in the phenyl ring can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(3,5-difluorophenyl)propanoate
- Methyl 2-amino-3-(4-fluorophenyl)propanoate
- Methyl 2-amino-3-(2,4-difluorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(3,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-amino-3-(3,4-difluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIMXPBNAINKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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